3-Fluoro-4-methyl-2(1H)-quinolinone: Structural Insights, Synthesis, and Applications in Drug Development
3-Fluoro-4-methyl-2(1H)-quinolinone: Structural Insights, Synthesis, and Applications in Drug Development
Introduction to the Fluorinated Quinolone Scaffold
In contemporary medicinal chemistry, the 2(1H)-quinolinone (carbostyril) core is a privileged scaffold, frequently serving as a bioisostere for coumarins and quinolines. The specific derivative 3-fluoro-4-methyl-2(1H)-quinolinone (CAS: 198831-76-4) represents a highly optimized structural motif[1]. By strategically incorporating a fluorine atom at the C-3 position and a methyl group at the C-4 position, drug developers can finely tune the physicochemical properties, metabolic stability, and target-binding kinetics of the molecule. This technical guide explores the mechanistic synthesis, structural causality, and pharmacological utility of this compound.
Physicochemical Profiling & Structural Causality
The substitution pattern on the 2-quinolone ring is not arbitrary; it is a calculated design choice to manipulate the molecule's interaction with biological targets.
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C-3 Fluorination (Electronic Modulation): Fluorine is highly electronegative. Its induction effect withdraws electron density from the conjugated system, which significantly lowers the pKa of the adjacent lactam N-H. This enhances the hydrogen-bond donor capacity of the N-H group, a critical factor for anchoring the molecule into the hinge region of target kinases[2]. Furthermore, the C-F bond increases lipophilicity and blocks oxidative metabolism at the C-3 position.
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C-4 Methylation (Steric Locking): The methyl group provides a rigid steric boundary. When binding to a receptor or enzyme pocket, this bulk restricts the rotational degrees of freedom, forcing the molecule into a specific, bioactive conformation and minimizing entropic penalties upon binding.
Quantitative Data Summary
| Property | Value | Causality / Impact |
| Chemical Name | 3-Fluoro-4-methyl-2(1H)-quinolinone | Nomenclature standard. |
| CAS Registry Number | 198831-76-4 | Unique identifier for sourcing[1]. |
| Molecular Formula | C10H8FNO | Defines stoichiometry[1]. |
| Molecular Weight | 177.18 g/mol | Low MW allows for extensive downstream functionalization[1]. |
| Monoisotopic Mass | 177.05899 Da | Target mass for HRMS validation. |
| Hydrogen Bond Donors | 1 (Lactam N-H) | Primary anchor for kinase hinge binding. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Fluorine) | Secondary interaction points. |
Mechanistic Synthesis: The Masamune-Roush HWE Approach
The most robust and scalable method for synthesizing 4-substituted-3-halo-2-quinolones utilizes an intramolecular Horner-Wadsworth-Emmons (HWE) olefination[3]. This approach uses o-aminoacetophenone and diethyl 2-fluoro-2-phosphonoacetic acid as starting materials.
Step-by-Step Methodology
Step 1: Amidation (Formation of the N-Acyl Intermediate)
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Preparation: Charge a flame-dried round-bottom flask with o-aminoacetophenone (1.0 equiv) and diethyl 2-fluoro-2-phosphonoacetic acid (1.1 equiv) in anhydrous dichloromethane (DCM).
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Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the stirring solution to neutralize the system and act as a proton scavenger.
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Activation: Introduce the coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) and Hydroxybenzotriazole (HOBt) (1.2 equiv).
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Causality: HOBt forms a highly reactive active ester intermediate, which prevents the formation of unreactive N-acylureas and drives the amidation to completion.
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Reaction: Stir at ambient temperature for 12 hours.
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Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate under reduced pressure to yield the intermediate: diethyl (2-acetylphenylcarbamoyl)fluoromethylphosphonate.
Step 2: Intramolecular HWE Olefination
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Preparation: Dissolve the crude intermediate in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
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Templating: Add anhydrous Lithium Chloride (LiCl) (1.5 equiv).
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Causality: This is the critical Masamune-Roush modification. LiCl acts as a Lewis acid, coordinating simultaneously with the phosphonate oxygen and the ketone carbonyl. This templates the molecule into a pre-cyclization conformation and increases the acidity of the α-proton[3].
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Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) dropwise at 0 °C. The enhanced α-proton acidity allows the use of this milder base instead of harsh reagents like NaH, protecting the sensitive amide bond.
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Cyclization: Allow the mixture to warm to room temperature and stir for 4-6 hours. The intramolecular nucleophilic attack and subsequent elimination of diethyl phosphate yield the quinolinone core[3].
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Isolation: Quench with saturated NH4Cl, extract with Ethyl Acetate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Fig 1: HWE-mediated synthesis workflow for 3-fluoro-4-methyl-2(1H)-quinolinone.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized 3-fluoro-4-methyl-2(1H)-quinolinone without relying solely on external commercial standards, the protocol must be self-validating through orthogonal analytical techniques:
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In-Process LC-MS: During Step 1, monitor the disappearance of the o-aminoacetophenone peak. The formation of the intermediate is confirmed by an [M+H]+ mass shift corresponding to the addition of the phosphonate group.
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UV-Vis Spectroscopy (Bathochromic Shift): Upon successful HWE cyclization in Step 2, the molecule forms a highly conjugated planar ring system. This results in a distinct bathochromic (red) shift in the UV absorption spectrum compared to the non-conjugated intermediate.
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Multinuclear NMR:
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1H NMR: The disappearance of the ethyl ester protons (from the phosphonate leaving group) confirms elimination. The C-4 methyl group will appear as a distinct doublet or singlet depending on long-range coupling with the fluorine.
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19F NMR: A single distinct peak will confirm the presence of the C-3 fluorine, validating the intact transfer of the halogen.
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Pharmacological Applications & Target Engagement
Derivatives of 4-substituted-3-halo-2-quinolones are heavily utilized in the development of targeted therapeutics. Two primary applications dominate the literature:
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Kinase Inhibition (e.g., EGFR/FAK): The 2-quinolone core mimics the adenine ring of ATP. The enhanced hydrogen bonding of the fluorinated lactam allows it to bind tightly to the ATP-binding pocket of kinases, exhibiting potent antiproliferative activity against cancer cell lines[2].
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Ion Channel Modulation (Maxi-K Channels): Substituted 2-quinolinones act as openers of Large-conductance Ca2+-activated K+ (Maxi-K) channels. Activation of these channels results in potassium efflux, cellular hyperpolarization, and subsequent relaxation of corporal and arterial smooth muscle, making them valuable targets for cardiovascular and erectile dysfunction therapies[3].
Fig 2: Pharmacological modulation of kinase/ion channels by fluorinated quinolones.
References
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Zhao, S., He, Y.-H., Wu, D., & Guan, Z. (2010). A new general approach to 4-substituted-3-halo-2-quinolones. Journal of Fluorine Chemistry, 131(5), 597–605. Retrieved from[Link]
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Gomaa, M. S., et al. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from[Link]
